Product packaging for Zotepine N-Oxide(Cat. No.:CAS No. 63720-83-2)

Zotepine N-Oxide

Cat. No.: B1144708
CAS No.: 63720-83-2
M. Wt: 347.86
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Description

Zotepine N-Oxide ( 63720-83-2) is a high-purity chemical reference standard essential for pharmaceutical research and development. With a molecular formula of C18H18ClNO2S and a molecular weight of 347.9 , this compound is critically used for Analytical Method Development and Validation (AMV) . It serves as a key quality control (QC) tool for the analysis of the antipsychotic drug Zotepine and is particularly vital in the preparation of Abbreviated New Drug Applications (ANDA) . Zotepine is an atypical antipsychotic that undergoes extensive metabolism in the body . As a metabolite or degradation product of Zotepine, this compound provides researchers with a standardized material to identify and characterize impurities, study stability profiles, and understand degradation pathways . Our this compound is supplied with comprehensive characterization data compliant with regulatory guidelines. Traceability to pharmacopeial standards (USP, EP) can be provided based on feasibility . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Proper laboratory handling procedures, including the use of personal protective equipment (PPE) and consultation of Safety Data Sheets (SDS), must be observed .

Properties

CAS No.

63720-83-2

Molecular Formula

C₁₈H₁₈ClNO₂S

Molecular Weight

347.86

Synonyms

2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine N-Oxide;  Dibenzo[b,f]thiepin Ethanamine derivative

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Methodologies for Zotepine N Oxide

Elucidation of Novel Synthetic Pathways for Zotepine (B48254) N-Oxide

The generation of Zotepine N-Oxide from its parent tertiary amine, Zotepine, involves the oxidation of the nitrogen atom on the dimethylaminoethyl side chain. Research has focused on various chemical and biological methods to achieve this transformation efficiently.

The oxidation of tertiary amines, such as Zotepine, to their corresponding N-oxides generally proceeds via nucleophilic attack of the amine's lone pair electrons on an electrophilic oxygen atom from an oxidizing agent. acs.orgoup.com The reaction mechanism for N-oxidation with hydrogen peroxide (H₂O₂) is relatively slow but is favored for its atom economy, producing only water as a byproduct. acs.org The kinetics of this type of reaction are often second-order, depending on the concentrations of both the amine and the oxidizing agent. oup.comresearchgate.net For instance, kinetic studies on the deoxygenation of N,N-dimethylaniline N-oxides with carbon disulfide showed the reaction to be second-order. oup.com

In biological systems, the oxidation of tertiary amines is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Theoretical studies using density functional theory (DFT) on the oxidation of trimethylamine (B31210) by CYP Compound I indicate that both N-oxygenation and N-dealkylation pathways are possible, proceeding preferentially from the low-spin state of the enzyme complex. nih.gov While specific kinetic isotope effect studies for this compound formation are not extensively documented, such computational models provide a framework for understanding the enzymatic mechanism.

Several oxidizing agents have been successfully employed for the synthesis of this compound from Zotepine. The choice of reagent influences the reaction conditions and yield. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and common reagents for the direct oxidation of tertiary amines. liverpool.ac.ukthieme-connect.com

Controlled oxidation of Zotepine using one equivalent of m-CPBA in a solvent like chloroform (B151607) (CHCl₃) primarily yields this compound (ZNO). thieme-connect.com Another common and cost-effective oxidant is hydrogen peroxide (H₂O₂). acs.org The reaction of Zotepine with a slight excess of 35% aqueous H₂O₂ in methanol (B129727) can also produce ZNO. thieme-connect.com A comparative study showed that m-CPBA provided a higher yield of ZNO (81%) compared to H₂O₂ (56%). thieme-connect.com

Biocatalytic systems also offer a pathway to this compound. In human liver microsomes, the formation of this compound has been detected, with studies suggesting that cytochrome P450 enzymes, particularly from the CYP3A4 subfamily, are involved in the N-demethylation and S-oxidation of zotepine, and likely contribute to N-oxidation as well. drugbank.comresearchgate.net

Below is a data table summarizing the synthesis of this compound using different chemical reagents.

Oxidizing ReagentPrecursorSolventConditionsYield (%)Reference
m-CPBA (1 equiv)ZotepineCHCl₃23 °C, 10 min81% thieme-connect.com
35% aq. H₂O₂ (~2-3 equiv)ZotepineMeOH0 °C to 23 °C56% thieme-connect.com

The Zotepine molecule possesses two primary sites susceptible to oxidation: the tertiary amine nitrogen and the sulfur atom within the dibenzothiepin ring system. This creates a challenge of regioselectivity. The use of a controlled amount of an oxidizing agent, such as one equivalent of m-CPBA, favors the more nucleophilic nitrogen atom, leading to the formation of this compound as the primary product. thieme-connect.com However, the use of excess oxidant can lead to further oxidation at the sulfur atom, yielding the Zotepine N,S-dioxide analog. thieme-connect.com

From a stereochemical perspective, the introduction of the N-oxide functionality can induce chirality. It has been noted that for related thiepine (B12651377) derivatives, the N-oxide moiety can form a chiral axis in conjunction with the tricyclic core, potentially leading to a racemic mixture of slowly interconverting diastereomeric conformers. thieme-connect.com While specific studies on the stereocontrolled synthesis of this compound are limited, methods developed for other complex amines, such as diastereoselective oxidation of proline derivatives or Ru-catalyzed oxidation of methyleneaziridines, highlight potential strategies for achieving stereocontrol. liverpool.ac.ukacs.orgnih.govnih.gov

In metabolic pathways, regioselectivity is determined by the specific enzymes involved. Studies with human liver microsomes and recombinant P450 enzymes have shown that CYP3A4 is a major enzyme responsible for the metabolism of zotepine, including S-oxidation. researchgate.net While this compound was detected in these studies, it was not quantified, but its formation is a recognized metabolic pathway. drugbank.comresearchgate.net

Exploration of Diverse Oxidizing Reagents and Catalytic Systems

Precursor Chemistry and Synthesis of Structurally Related Analogs

The direct precursor to this compound is the parent drug, Zotepine. nih.gov The synthesis of Zotepine itself involves a multi-step process. wikipedia.org It begins with the reaction of 2-chloroacetophenone (B165298) and 4-chlorothiophenol (B41493) to form a thioether. wikipedia.org This intermediate undergoes a Willgerodt–Kindler reaction with morpholine (B109124) and sulfur, followed by hydrolysis, to yield a phenylacetic acid derivative. wikipedia.org Polyphosphoric acid-catalyzed cyclization then forms the core dibenzothiepin ring system. wikipedia.org Finally, reaction with a chloroethyl amine in the presence of potassium carbonate as a base affords Zotepine. wikipedia.org The mechanism of this final alkylation step has been studied, indicating that the deprotonation and subsequent alkylation occur on the surface of the potassium carbonate base. researchgate.netjst.go.jp

A key structurally related analog of this compound is Zotepine N,S-dioxide . This compound can be synthesized by the further oxidation of this compound. thieme-connect.com Treating this compound with a second equivalent of m-CPBA results in the oxidation of the sulfur atom, yielding Zotepine N,S-dioxide with high efficiency (92% yield). thieme-connect.com This highlights the sequential reactivity of the nitrogen and sulfur atoms.

Strategies for Functionalization and Derivatization of the this compound Scaffold

The primary reactivity reported for the this compound scaffold involves its ability to act as an oxygen transfer agent, which constitutes a form of derivatization via deoxygenation. In studies exploring its oxidant properties, this compound was used as a co-oxidant in transition-metal-catalyzed reactions, such as the osmium tetroxide-catalyzed dihydroxylation of styrene. thieme-connect.com In these reactions, this compound transfers its oxygen atom to the substrate and is reduced back to Zotepine. thieme-connect.com It was found to behave as an oxidant of medium activity compared to the standard N-methylmorpholine N-oxide (NMO). thieme-connect.com

While direct C-H functionalization or coupling reactions on the this compound scaffold have not been specifically reported, research on other heterocyclic N-oxides provides a template for potential derivatization strategies. For example, functionalization of quinoline (B57606) N-oxides and imidazole (B134444) N-oxides at various ring positions has been achieved through methods like cycloaddition, nucleophilic substitution, and metal-free coupling reactions. beilstein-journals.orgsioc-journal.cn These methodologies could potentially be adapted to modify the dibenzothiepin core of this compound for the synthesis of new analogs.

Chromatographic and Non-Chromatographic Isolation and Purification Techniques

The purification of this compound from the reaction mixture is crucial for obtaining a sample of high purity for analytical or further experimental use.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely cited method for the analysis and purification of this compound and its analogs. thieme-connect.com Analytical HPLC is used to monitor reaction progress and assess the purity of the final product. thieme-connect.com For preparative purposes, HPLC can be employed to separate this compound from the starting material (Zotepine), the double-oxidation product (Zotepine N,S-dioxide), and other impurities. thieme-connect.com For challenging separations, such as resolving the potential diastereomeric conformers of related N,S-dioxides, preparative HPLC has proven successful. thieme-connect.com

Non-Chromatographic Techniques: Simple, non-chromatographic methods are often employed for initial workup and purification. These can include:

Liquid-Liquid Extraction: This technique is effective for separating compounds based on their differential solubility in immiscible liquid phases. mdpi.comnih.gov It can be used to remove water-soluble impurities or to extract the N-oxide from an aqueous phase into an organic solvent. acs.orggoogle.com

Crystallization: N-oxides can often be isolated as crystalline solids. jove.comnih.gov Purification by recrystallization from a suitable solvent system can effectively remove impurities. For highly hygroscopic N-oxides, crystallization under specific conditions, such as high pressure, has been shown to yield pure, neat crystals from aqueous solutions. iucr.orgresearchgate.net

Filtration and Decantation: Following precipitation or crystallization, simple filtration or decantation can be used to separate the solid product from the mother liquor. jove.com

Ion-Exchange Resins: For purifying aqueous solutions of amine N-oxides, passing the solution through a strongly basic anion-exchange resin can remove colored impurities and degradation products. google.com

Enzymology and Metabolic Pathways of Zotepine N Oxide Formation

Characterization of Enzymatic Systems Responsible for Zotepine (B48254) N-Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of liver cells and other tissues, plays a central role in drug metabolism. genecards.org Several CYP isoenzymes have been implicated in the metabolism of zotepine. drugbank.comnih.gov

Studies utilizing human liver microsomes have identified CYP3A4 as a key enzyme in the metabolism of zotepine. tandfonline.comnih.govtandfonline.com Specifically, CYP3A4 is primarily responsible for the N-demethylation and S-oxidation of zotepine. tandfonline.comnih.govtandfonline.com While Zotepine N-oxide has been detected as a metabolite in these in vitro systems, its quantification has proven challenging. tandfonline.comnih.govtandfonline.com This difficulty has prevented the determination of reliable kinetic parameters for Zotepine N-oxidation. tandfonline.com

Further investigations with recombinant human CYP isoenzymes have shown that while multiple enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP3A5, can catalyze the N-demethylation of zotepine, the N-oxidation to form this compound is specifically attributed to CYP3A4. nih.govnorman-network.com The formation rates of other major metabolites, norzotepine (B1248401) and zotepine S-oxide, have been significantly correlated with the activity of CYP3A4. tandfonline.comnih.gov Inhibition studies further support the predominant role of CYP3A4 in these metabolic pathways. tandfonline.comnih.gov

While CYP1A2 is involved in the 2-hydroxylation of zotepine, its direct role in N-oxidation is less clear. tandfonline.comnih.govtandfonline.com

Table 1: Cytochrome P450 Isoenzymes Involved in Zotepine Metabolism

Enzyme Primary Metabolic Pathway(s) Role in N-Oxidation Reference
CYP3A4 N-demethylation, S-oxidation, N-oxidation Primary enzyme identified tandfonline.comnih.govtandfonline.comnorman-network.com
CYP1A2 2-hydroxylation Not a primary pathway tandfonline.comnih.govtandfonline.com

| CYP2D6 | 3-hydroxylation | Not a primary pathway | tandfonline.comnih.govtandfonline.com |

Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of nitrogen- and sulfur-containing compounds. plos.orgturkjps.org Given the chemical structure of zotepine, the potential involvement of FMOs in its N-oxidation has been investigated.

However, studies using recombinant human FMO3, a major isoform in the adult human liver, did not show any catalytic activity towards the S-oxidation of zotepine, and its role in N-oxidation has not been established. tandfonline.comnih.govresearchgate.net This suggests that FMOs may not play a significant role in the formation of this compound. tandfonline.comnih.govresearchgate.net

Currently, there is limited information available regarding the contribution of other oxidoreductases to the formation of this compound. The primary focus of research has been on the CYP450 system.

Assessment of Flavin-Containing Monooxygenases (FMO) Involvement

Subcellular Localization and Tissue Distribution of N-Oxidation Activity (Preclinical Models)

The enzymes responsible for drug metabolism, including the N-oxidation of zotepine, are primarily located within specific cellular compartments and tissues. In preclinical studies, zotepine and its metabolites are rapidly distributed to various tissues. drugbank.comnih.gov The primary site of metabolism is the liver, where the necessary enzymes are highly concentrated. drugbank.comnih.gov

The cytochrome P450 enzymes are predominantly found in the endoplasmic reticulum of hepatocytes (liver cells). genecards.org This subcellular localization is consistent with the liver being the main organ for zotepine metabolism. While zotepine is distributed throughout the body, the highest concentration of metabolic activity, including N-oxidation, is expected to occur in the liver.

In Vitro Metabolic Stability and Biotransformation Studies

In vitro studies are essential for understanding the metabolic fate of a drug before it is administered to humans. These studies provide valuable data on metabolic stability and help identify the metabolites formed.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver tissue, are a standard in vitro tool for studying drug metabolism. dntb.gov.uamdpi.com Incubations of zotepine with human liver microsomes have successfully demonstrated its biotransformation into several metabolites. tandfonline.comnih.govtandfonline.com

In these systems, the formation of four primary metabolites has been observed: norzotepine, 3-hydroxyzotepine, zotepine S-oxide, and 2-hydroxyzotepine. tandfonline.comnih.govtandfonline.com this compound was also detected in these incubations, confirming its formation through hepatic metabolism. tandfonline.comnih.govtandfonline.com However, as previously mentioned, quantification of this compound has been problematic. tandfonline.comnih.govtandfonline.com The metabolism of zotepine in these systems is dependent on NADPH, a necessary cofactor for CYP450 enzymes. tandfonline.com

Table 2: Metabolites of Zotepine Identified in Human Liver Microsome Studies

Metabolite Formation Confirmed Quantified Reference
Norzotepine Yes Yes tandfonline.comnih.govtandfonline.com
3-hydroxyzotepine Yes Yes tandfonline.comnih.govtandfonline.com
Zotepine S-oxide Yes Yes tandfonline.comnih.govtandfonline.com
2-hydroxyzotepine Yes Yes tandfonline.comnih.govtandfonline.com

| This compound | Yes | No | tandfonline.comnih.govtandfonline.com |

Recombinant Enzyme Expression Systems

To identify the specific enzymes responsible for the metabolism of zotepine, researchers have utilized recombinant enzyme expression systems. These systems allow for the study of a single enzyme's activity in isolation. Studies have employed recombinant human CYP and FMO enzymes to elucidate their roles in the various metabolic pathways of zotepine. tandfonline.comresearchgate.netnih.gov

While the direct catalytic activity for N-oxidation was not quantified, the activity of various recombinant enzymes on other zotepine metabolic pathways has been characterized. Recombinant CYP1A1, CYP1A2, CYP2B6, CYP3A4, and CYP3A5 were all found to efficiently catalyze the N-demethylation of zotepine. researchgate.nettandfonline.com Furthermore, CYP1A1, CYP1A2, CYP2B6, and CYP3A4 were active in the S-oxidation of zotepine. researchgate.nettandfonline.com In contrast, recombinant human FMO3 did not show catalytic activity for zotepine S-oxidation. researchgate.netnih.gov The N-oxidation of nitrogen-containing drugs can be mediated by both P450 and FMO enzymes. tandfonline.com Given that FMOs are known to catalyze the N-oxygenation of various drugs, it is plausible that they contribute to the formation of this compound, even though this specific reaction has not been detailed in studies using recombinant systems. nih.govucl.ac.uk

Activity of Recombinant Human Enzymes in Zotepine Metabolism

EnzymeMetabolic Pathway InvestigatedObserved ActivityReference
CYP1A1N-demethylation, S-oxidationActive researchgate.nettandfonline.com
CYP1A2N-demethylation, S-oxidation, 2-hydroxylationActive researchgate.nettandfonline.com
CYP2B6N-demethylation, S-oxidationActive researchgate.nettandfonline.com
CYP2C19N-demethylationActive researchgate.nettandfonline.com
CYP2D6*1-Val3743-hydroxylationActive researchgate.nettandfonline.com
CYP3A4N-demethylation, S-oxidationActive (major contributor) researchgate.nettandfonline.comnih.gov
CYP3A5N-demethylationActive researchgate.nettandfonline.com
FMO3S-oxidationNot active researchgate.netnih.gov

Reaction Kinetics and Substrate Affinity (Kinetics)

The determination of reaction kinetics, specifically the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), is crucial for understanding the efficiency and capacity of an enzymatic reaction. However, in studies utilizing human liver microsomes, this compound was detected but could not be quantified. tandfonline.comresearchgate.nettandfonline.comnih.gov This has precluded the determination of specific kinetic parameters for its formation.

Apparent Kinetic Parameters for Major Zotepine Metabolites in Human Liver Microsomes

Note: Data for this compound formation is not available. The following table provides kinetic data for other zotepine metabolites to illustrate the broader context of its metabolism.

MetaboliteParameterValue (Mean ± SD)Reference
2-hydroxyzotepineApparent K_m7.4 ± 3.0 µM researchgate.net
Apparent V_max0.0343 ± 0.0134 nmol/min/mg researchgate.net
3-hydroxyzotepineApparent K_m101.2 ± 34.7 µM researchgate.net
Apparent V_max0.1414 ± 0.0346 nmol/min/mg researchgate.net
NorzotepineApparent K_m39.7 ± 10.8 µM researchgate.net
Apparent V_max0.1372 ± 0.056 nmol/min/mg researchgate.net

Interspecies Differences in this compound Metabolism (Comparative Preclinical Studies)

Preclinical studies are essential for identifying differences in drug metabolism between laboratory animals and humans. The metabolic pathways for zotepine, including N-demethylation, S-oxidation, N-oxidation, and aromatic hydroxylation, have been identified in both rats and humans, suggesting a qualitative similarity. tandfonline.com However, significant quantitative differences in the expression and activity of drug-metabolizing enzymes across species are common. nih.govscispace.com

For example, aldehyde oxidase is abundant in humans but poorly expressed in rodents and absent in dogs. nih.gov There are also notable species differences in the abundance of various CYP and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov While CYP3A4 is a major enzyme in human drug metabolism, its orthologs in preclinical species can have different substrate specificities and activities. scispace.com Such differences can lead to the formation of disproportionate drug metabolites, where a metabolite is formed at significantly higher levels in humans than in the animal species used for safety testing. fda.gov Although direct comparative data for this compound formation across species is not available, the known variability in FMO and CYP enzyme expression and function implies that the rate and extent of its formation likely differ between humans and preclinical models like rats, dogs, and monkeys. nih.govscispace.com

Influence of Genetic Polymorphisms on N-Oxidation Enzymes (Enzymatic Activity Focus)

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant interindividual variability in drug metabolism, affecting therapeutic outcomes. The enzymes potentially involved in this compound formation, CYPs and FMOs, are known to be polymorphic. nih.gov

Flavin-containing monooxygenases, particularly FMO3 which is the primary form in the adult human liver, exhibit numerous genetic polymorphisms that can alter enzyme activity. nih.gov For the antipsychotic olanzapine (B1677200), genetic polymorphisms in FMO3 have been associated with changes in the formation of olanzapine N-oxide. researchgate.net This provides a strong basis to infer that similar polymorphisms could affect the N-oxidation of zotepine.

Preclinical Pharmacological and Dispositional Investigations of Zotepine N Oxide

In Vitro Receptor Binding and Functional Pharmacological Profiling

Specific data on the in vitro receptor binding affinities and functional efficacy of Zotepine (B48254) N-Oxide are not available in the current scientific literature.

No data available.

No data available.

No data available.

No data available.

Modulatory Effects on Other Neurotransmitter Systems (e.g., Noradrenaline Reuptake)

Cellular and Subcellular Mechanistic Effects in Preclinical Models

No data available.

Alterations in Gene and Protein Expression Profiles

Currently, there is a lack of specific research data on the alterations in gene and protein expression profiles directly attributable to Zotepine N-Oxide. Studies that investigate the molecular effects of antipsychotics have primarily focused on the parent drugs, such as zotepine, or have been conducted in peripheral tissues, making it difficult to ascertain the specific impact of the N-oxide metabolite on the central nervous system. medrxiv.org Research examining gene expression changes in brain tissue following antipsychotic treatment has identified differentially expressed genes, but these findings are associated with the parent drug and not specifically with its metabolites like this compound. medrxiv.orgnih.gov

Neurotrophic, Neuroinflammatory, or Oxidative Stress Responses in Cell Models

Direct studies on the neurotrophic or neuroinflammatory effects of this compound in cell models have not been identified. However, research into its chemical properties suggests potential involvement in oxidative processes.

This compound has been synthesized for research purposes to investigate the oxidant properties of phase 1 metabolites of common antipsychotic drugs. researchgate.netthieme-connect.com Studies have shown that benzepine N-oxides, including this compound, can function as oxygen carriers and act as oxidants in certain chemical reactions. researchgate.netthieme-connect.com For instance, in catalyzed dihydroxylation and oxidation reactions, this compound demonstrated medium activity as an oxidant. thieme-connect.com This inherent oxidant capacity has led to the consideration that oxidative damage in the body could potentially be related to the redox properties of such antipsychotic drug metabolites. researchgate.net

Further supporting this hypothesis, research on the structurally related clozapine (B1669256) has shown that the metabolic cycling between clozapine and clozapine-N-oxide can promote the generation of reactive oxygen species (ROS). nih.gov This process, particularly associated with the CYP3A4 enzyme, was linked to the formation of ROS, implicating metabolite cycling in drug-induced toxicity. nih.gov While this provides a potential parallel, direct evidence of this compound inducing oxidative stress, DNA damage, or specific cellular responses like apoptosis through pathways such as ASK-1, JNK, or p38 activation in neuro-cell models is currently not available in the reviewed literature. nih.gov

Summary of Oxidant Property Investigations

Study FocusKey FindingImplication
Synthesis and chemical transformation of benzepine N-oxidesThis compound can function as an oxidant of medium activity in catalyzed chemical reactions. thieme-connect.comSuggests inherent redox properties for the metabolite. researchgate.net
Metabolic cycling of the related compound clozapine and its N-oxideThe interconversion between clozapine and clozapine-N-oxide is associated with the production of reactive oxygen species. nih.govProvides a potential, though unconfirmed, mechanism for this compound contributing to oxidative stress.

Pharmacokinetic Characterization in Animal Models

The pharmacokinetic profile of this compound has not been independently characterized in detail. Information is primarily derived from broader studies on the metabolism and disposition of the parent drug, zotepine. This compound is a recognized metabolite of zotepine, formed through metabolic pathways that include the oxygenation of the nitrogen atom. researchgate.netnih.gov

Absorption and Distribution Studies in Rodent and Non-Rodent Species

Following oral administration, the parent drug zotepine is absorbed rapidly and almost completely from the gastrointestinal tract in species including rats, mice, and dogs. nih.gov After absorption, zotepine and its metabolites are rapidly distributed to the tissues. nih.govnih.gov While specific distribution data for this compound is not available, studies using radiolabelled zotepine in rats and mice showed that the drug and its metabolites achieve brain levels approximately 20 to 30 times higher than serum levels, indicating significant penetration of the blood-brain barrier. nih.govresearchgate.net

Systemic Clearance and Elimination Pathways (Urinary and Biliary Excretion)

Zotepine undergoes extensive metabolism, and its metabolites are eliminated primarily via fecal excretion through bile. nih.govdrugbank.compharmacompass.com Only small quantities of the unchanged parent drug are found in the urine across all studied species. nih.gov In rats, extensive biliary excretion and enterohepatic circulation of zotepine and its metabolites have been observed. nih.gov

This compound is one of several metabolites produced. tandfonline.comresearchgate.net In studies using human liver microsomes, this compound was detected, confirming its formation, but it could not be quantified, suggesting its concentration may be low relative to other metabolites like norzotepine (B1248401) under these in vitro conditions. researchgate.nettandfonline.comresearchgate.net The systemic clearance of SPT-07A, a different compound, has been shown to involve both hepatic and extrahepatic (renal and intestinal) metabolism, a complexity that could potentially apply to drugs like zotepine but has not been specifically investigated for this compound. mdpi.com

Tissue Distribution and Bioaccumulation Kinetics

As noted, zotepine and its collective metabolites are distributed rapidly and widely into the tissues of rats and mice. nih.gov High concentrations are found in the brain. nih.govresearchgate.net However, there is no specific data available that details the discrete tissue distribution, concentration, or potential bioaccumulation kinetics of the this compound metabolite itself.

General Disposition of Zotepine and its Metabolites in Animal Models

ParameterFinding in Animal Models (Rats, Mice, Dogs)Specific Data for this compound
Absorption (Oral)Rapid and almost complete for parent drug zotepine. nih.govNot available. Formed post-absorption.
DistributionRapid and wide distribution of zotepine and its metabolites to tissues, including the brain. nih.govresearchgate.netNot available.
Primary Elimination RouteFecal excretion via the bile is the main route for zotepine and its metabolites. nih.govpharmacompass.comPresumed to follow the same pathway as other metabolites.
Urinary ExcretionLow for the unchanged parent drug. nih.govNot specifically quantified.
Enterohepatic CirculationObserved in rats for the parent drug and its metabolites. nih.govNot specifically studied.

Metabolite-Metabolite Interconversion and Recyclization

There is evidence to suggest the possibility of interconversion involving zotepine metabolites. The synthesis of Zotepine N,S-dioxide (ZNSO₂) and its subsequent reactions have led to the hypothesis of a potential reaction where ZNSO₂ could react with zotepine (ZN) to form zotepine S-oxide (ZSO) and this compound (ZNO). thieme-connect.com

Furthermore, studies on the structurally analogous antipsychotic clozapine demonstrate that its N-oxide metabolite can be reduced back to the parent compound, clozapine, by various CYP isoforms. nih.gov This "metabolite cycling" or interconversion process could potentially apply to zotepine and its N-oxide, but direct experimental evidence confirming the recyclization of this compound back to zotepine in preclinical models has not been reported.

Advanced Analytical Methodologies for Zotepine N Oxide

State-of-the-Art Mass Spectrometry (MS) Techniques

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and selectivity for the analysis of drug metabolites. It has become the gold standard for bioanalytical studies.

LC-MS/MS methods are instrumental in the detection and quantification of Zotepine (B48254) N-Oxide, often alongside the parent drug and other metabolites in complex biological matrices like plasma. nih.govresearchgate.net Method development focuses on optimizing the liquid chromatography for separation, the ionization source for efficient ion generation, and the mass spectrometer for selective and sensitive detection.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used. nih.govnih.gov ESI is generally preferred for its soft ionization capabilities. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest.

One study used on-line electrochemistry coupled with ESI-MS to simulate the metabolic oxidation of zotepine. nih.gov This technique generated the S-oxide and N-demethylated products and identified specific fragment ions that could be used to develop a highly sensitive LC-MS/MS assay. nih.gov Another comprehensive study developed a validated LC/MS assay for 15 different neuroleptics and three of their metabolites, including zotepine and the structurally related Clozapine (B1669256) N-Oxide, using an APCI source. nih.gov More recent methods utilize advanced instrumentation like Quadrupole Time-of-Flight (QTOF) mass spectrometers, which provide high-resolution mass data, enabling the confident identification and structural characterization of metabolites and degradation products. researchgate.netnih.gov

ParameterLC-MS/MS Method 1 (APCI) nih.govLC-MS/MS Method 2 (ESI/EC) nih.govLC-MS/MS Method 3 (QTOF) researchgate.netnih.gov
Analyte(s) Zotepine, Clozapine N-Oxide, and 14 other neurolepticsZotepine electrochemical oxidation products (incl. S-oxide)Zotepine and its degradation products
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI) with on-line Electrochemical CellElectrospray Ionization (ESI)
Mass Spectrometer QuadrupoleNot specified (Tandem MS)Quadrupole Time-of-Flight (QTOF)
Key Optimization Solid-phase extraction for plasma cleanup, gradient elution with aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724).Electrochemical oxidation to generate metabolites and specific fragments for CID.Gradient elution with 0.05% TFA and acetonitrile.
Monitored Ions Quantification in selected-ion mode.Precursor [M+16+H]+ at m/z 348 observed for oxidized product.Characterization of degradants by accurate mass measurements.
Key Finding A validated assay for screening, identification, and quantification of various neuroleptics in plasma. nih.govMimicked P450 metabolism and generated specific fragments useful for developing a sensitive LC-MS/MS assay. nih.govA stability-indicating method allowing for the separation and characterization of zotepine degradation products. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of metabolites like Zotepine N-Oxide. nih.gov Unlike unit-resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap-based systems, provide highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.com This precision allows for the determination of a molecule's elemental composition directly from its mass-to-charge ratio (m/z). nih.govresearchgate.net

For this compound, which has a chemical formula of C₁₈H₁₈ClNO₂S, the theoretical monoisotopic mass can be calculated with high precision. synzeal.comsimsonpharmauat.com An HRMS analysis would measure the m/z of the protonated molecule, [M+H]⁺, and this experimentally determined value would be compared against the theoretical value. A close match confirms the elemental formula and distinguishes this compound from other potential metabolites or impurities with the same nominal mass but different atomic compositions. mdpi.com This high mass accuracy is essential for building confidence in identification, especially when analyzing complex biological matrices where numerous endogenous compounds are present. nih.govumb.edu

Ion Fragmentation Pathways and Structural Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment a selected precursor ion (such as the protonated this compound molecule) and analyze the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the location of the N-oxide functional group. nih.gov

Studies on the fragmentation of zotepine and its metabolites have established key cleavage patterns. nih.gov For zotepine itself (m/z 332), fragmentation yields characteristic ions at m/z 315, 287, and 245. nih.gov The N-oxidation of the dimethylamino group to form this compound introduces a reactive site that significantly alters these fragmentation pathways.

Upon collision-induced dissociation (CID), N-oxides can exhibit characteristic neutral losses. A common fragmentation pathway for tertiary N-oxides is the loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da). conicet.gov.ar Another diagnostic fragmentation involves a Meisenheimer rearrangement, which can lead to the loss of formaldehyde (B43269) (CH₂O) from the N-methyl groups. researchgate.net The specific fragments observed for this compound allow researchers to confirm that the oxidation occurred on the nitrogen atom of the dimethylaminoethyl side chain, rather than on the sulfur atom (forming Zotepine S-Oxide) or on the dibenzothiepine ring system. nih.govnih.gov

Precursor IonCharacteristic Fragment Ion/LossImplication
[M+H]⁺ of this compoundLoss of O or OHConfirms presence of N-oxide group
[M+H]⁺ of this compoundLoss of CH₂O (via Meisenheimer rearrangement)Characteristic of tertiary N-oxide fragmentation
[M+H]⁺ of this compoundComparison with Zotepine S-Oxide fragmentsDifferentiates between N- and S-oxidation isomers

Application of On-line Electrochemistry/Mass Spectrometry

On-line electrochemistry coupled with electrospray ionization mass spectrometry (EC/ESI-MS) serves as a powerful tool to mimic the oxidative metabolism of drugs in a laboratory setting. scienceopen.comacs.org This technique has been specifically applied to study the oxidation of zotepine. nih.gov In this setup, a solution of the parent drug, zotepine, is passed through an electrochemical cell where an electrical potential is applied, causing oxidation to occur. jst.go.jpnih.gov The resulting products are then directly infused into the mass spectrometer for analysis.

Research has shown that the electrochemical oxidation of zotepine can generate several products, including ions corresponding to the S-oxide and N-demethylated metabolites. nih.gov This system can successfully mimic a portion of the metabolic reactions mediated by cytochrome P450 enzymes. nih.gov By generating the this compound metabolite in situ, EC/MS allows for its direct characterization and the study of its fragmentation without the need for prior chemical synthesis. nih.gov Furthermore, this technique has been used to develop sensitive and rapid quantification methods for zotepine in biological fluids like human serum by creating specific, electrochemically generated fragment ions for use in selected reaction monitoring (SRM) assays. jst.go.jpnih.govimpactfactor.org

Spectroscopic Characterization Techniques (excluding basic physical properties)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR would be used to confirm the identity and structure of synthesized this compound. researchgate.netresearchgate.net

The formation of the N-oxide bond significantly influences the chemical environment of the adjacent protons and carbons, leading to predictable shifts in the NMR spectrum compared to the parent zotepine molecule.

¹H NMR: The protons of the two methyl groups (N(CH₃)₂) and the methylene (B1212753) group adjacent to the nitrogen (-CH₂-N) in the side chain would experience a downfield shift (to a higher ppm value). This is due to the deshielding effect of the electronegative oxygen atom introduced in the N-O bond. nih.gov

¹³C NMR: Similarly, the carbon atoms of the methyl and adjacent methylene groups would also be shifted downfield. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, providing unambiguous proof of the structure. frontiersin.org A patent for crystalline forms of zotepine hydrochloride provides detailed NMR peak assignments for the parent compound, which would serve as a crucial reference for interpreting the spectrum of this compound. google.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu The key diagnostic feature in the IR spectrum of this compound would be the absorption band corresponding to the N-O stretching vibration. pressbooks.publibretexts.org

For tertiary amine N-oxides, this N-O stretch typically appears as a strong absorption in the range of 950-970 cm⁻¹. libretexts.org This peak would be absent in the spectrum of the parent drug, zotepine. Other characteristic absorptions would include C-H stretching from the aromatic rings and alkyl side chain (around 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-O-C stretching from the ether linkage. pressbooks.publibretexts.org The presence of the distinct N-O band, in conjunction with the other expected peaks, provides strong evidence for the formation of the N-oxide functional group. bellevuecollege.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rigorous Bioanalytical Method Validation in Biological Matrices (Preclinical Focus)

The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates for preclinical studies requires a fully validated bioanalytical method to ensure data reliability. rfppl.co.innih.gov This process is governed by strict regulatory guidelines. who.inteuropa.eu Although studies have detected this compound in human liver microsomes, its quantification proved challenging. tandfonline.comtandfonline.comnih.gov However, the principles for validating a quantitative assay are well-established.

A typical method would use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.govnih.gov The validation process must rigorously assess several key parameters:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify this compound without interference from the parent drug (zotepine), other metabolites (e.g., norzotepine (B1248401), Zotepine S-oxide), or endogenous components in the matrix. tandfonline.comwho.inttandfonline.com

Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. who.inteuropa.eu

Calibration Curve and Linearity: A calibration curve is generated to demonstrate the method's linear response across a defined concentration range. nih.gov

Limits of Quantification (LLOQ and ULOQ): The lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The upper limit (ULOQ) defines the top of the range. who.int

Recovery: The efficiency of the sample extraction process from the biological matrix is determined. nih.gov

Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, potentially affecting accuracy. who.int

Stability: The stability of this compound must be tested under various conditions relevant to sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. who.int

This comprehensive validation ensures that the method is robust, reliable, and fit for the purpose of supporting preclinical pharmacokinetic studies. rfppl.co.innih.gov

Selectivity, Specificity, and Matrix Effects

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. uab.edu For this compound, this includes distinguishing it from the parent drug zotepine, other metabolites like Nor-zotepine, and endogenous substances within the biological matrix. nih.govnih.gov Specificity is confirmed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and any internal standard (IS) used. nih.govuab.edunih.gov

The matrix effect is a significant consideration in bioanalysis, representing the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.govswgdrug.org It is typically evaluated by comparing the analyte's response in a standard solution to its response in a blank matrix sample spiked with the analyte post-extraction. nih.govnih.gov For N-oxide metabolites, LC-MS/MS methods are optimized to minimize these effects. For instance, in the analysis of usaramine (B25058) and its N-oxide metabolite, the matrix effects were found to be negligible, ranging from 95.2% to 98.1%, indicating minimal signal suppression or enhancement. nih.gov This is achieved through meticulous sample preparation and chromatographic separation. uab.edunih.gov

Linearity, Range, and Limits of Detection (LOD) and Quantification (LOQ)

Method linearity is established to demonstrate a proportional relationship between the concentration of this compound and the instrument's response over a specified range. researchgate.net While specific data for this compound is not extensively published, the validation parameters for the parent compound, zotepine, provide a relevant benchmark. Analytical methods for zotepine have demonstrated linearity across various concentration ranges, such as 0.1-50 µg/mL and 5-50 µg/mL. researchgate.netimpactfactor.orgjchps.com The correlation coefficient (r²) for these calibration curves is consistently close to 0.999, indicating a strong linear relationship. impactfactor.orgresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical process can reliably detect, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netimpactfactor.org For zopiclone-N-oxide, a similar N-oxide metabolite, the LOQ has been established in the low ng/mL range in plasma. researchgate.net

Table 1: Linearity, LOD, and LOQ for Zotepine Analysis in Different Studies This data pertains to the parent compound, Zotepine, and serves as a reference for the analytical performance expected for its metabolites.

ParameterStudy 1 impactfactor.orgStudy 2 researchgate.netStudy 3 nih.gov
Linearity Range (µg/mL) 0.1 - 505 - 500.1 - 10
Correlation Coefficient (r²) 0.99990.997Not Specified
LOD 0.0312 µg/mL24 ng/mL0.05 µg/mL
LOQ 0.0975 µg/mL250 ng/mL0.075 µg/mL

Accuracy, Precision, and Recovery

Accuracy, often expressed as percent recovery, measures the closeness of the determined value to the true value. jchps.comoup.com Precision reflects the degree of scatter between a series of measurements and is typically reported as the relative standard deviation (%RSD). researchgate.netimpactfactor.org Both are assessed at multiple concentration levels (low, medium, and high quality control samples) on the same day (intra-day precision) and on different days (inter-day precision). impactfactor.org

For zotepine, recovery is consistently high, often exceeding 90%, and precision is excellent, with %RSD values well below 2%. nih.govresearchgate.netimpactfactor.org For example, one study reported recovery in the range of 99.7-100.02% with precision less than 1%. researchgate.net Another found accuracy between 99.55% and 99.80% and %RSD for precision to be less than 2.0%. impactfactor.org In the analysis of clozapine and its N-oxide metabolite, intra- and inter-day variabilities were found to be ≤ 13.8%. nih.gov

Table 2: Accuracy and Precision Data from Zotepine Analytical Method Validation This data pertains to the parent compound, Zotepine, and serves as a reference for the analytical performance expected for its metabolites.

ParameterFinding (Study 1) jchps.comFinding (Study 2) researchgate.netFinding (Study 3) impactfactor.org
Accuracy (% Recovery) 98.51% - 98.90%99.70%99.55% - 99.80%
Precision (% RSD) < 2% (Intra-day & Inter-day)< 1%< 2% (Intra-day & Inter-day)

Stability Assessment in Processed and Stored Biological Samples

The stability of this compound in biological samples under various conditions is critical for ensuring the integrity of analytical results. diva-portal.org Stability studies evaluate the analyte's concentration changes during sample handling and storage. nih.gov These assessments typically include freeze-thaw stability, short-term stability at room temperature, long-term stability at frozen temperatures (-20°C or -80°C), and the stability of processed samples. diva-portal.orgnih.gov For instance, a study on 30 antipsychotics revealed that some compounds, like olanzapine (B1677200), showed significant degradation at all storage temperatures, highlighting the necessity of such evaluations. nih.gov Zopiclone, another psychoactive drug, was found to be stable in whole blood for only one day at room temperature but for at least three months when frozen. diva-portal.org The crystalline form of a compound may also possess better storage stability compared to its amorphous state. google.com

Advanced Sample Preparation Strategies for Complex Biological Media

Effective sample preparation is paramount to remove interferences and concentrate the analyte before instrumental analysis. mdpi.com Conventional techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). sci-hub.st

Liquid-Liquid Extraction (LLE) Optimization

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromacademy.comzaiput.com Optimization of LLE for this compound involves selecting an appropriate organic solvent (e.g., n-hexane, ethyl acetate) and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, unionized state, thereby maximizing its partitioning into the organic layer. sci-hub.stnih.gov For the analysis of clozapine and its N-oxide metabolite, a liquid-liquid extraction with n-hexane-isoamyl alcohol was employed, followed by a back-extraction step into an acidic solution to further purify the sample before injection. nih.gov Salt-assisted LLE has also been used for the extraction of antipsychotics from brain homogenates. mdpi.com

Solid-Phase Extraction (SPE) and Microextraction Techniques

SPE is a highly effective and widely used technique for sample cleanup and concentration. mdpi.comchromacademy.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of an appropriate solvent. chromacademy.com

In recent years, there has been a trend towards the miniaturization of SPE, leading to the development of various microextraction techniques. mdpi.comnih.gov These methods reduce solvent consumption and sample volume while often improving efficiency and enabling automation. nih.gov Key techniques include:

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where the sorbent is packed into a syringe. sci-hub.stnih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed directly into the analytical instrument. mdpi.comchromacademy.com

Pipette Tip Solid-Phase Extraction (PT-SPE): Utilizes a small amount of sorbent packed into a pipette tip for rapid extraction. mdpi.comnih.gov

These advanced techniques offer high recovery and enrichment factors, making them ideal for the challenging analysis of metabolites like this compound in complex biological media. researchgate.netmdpi.comnih.gov

Protein Precipitation and Hybrid Methods

Protein precipitation (PPT) stands as a cornerstone in bioanalytical sample preparation due to its simplicity, speed, and cost-effectiveness. sci-hub.stresearchgate.net It is a widely adopted technique for the routine analysis of antipsychotic drugs, including zotepine and its metabolites, from biological fluids. sci-hub.stnih.gov The fundamental principle involves the addition of a precipitating agent to a biological sample to denature and precipitate abundant proteins, which are then separated by centrifugation or filtration, leaving the analyte of interest in the supernatant for subsequent analysis. nih.govthermofisher.com

Protein Precipitation Techniques

The choice of precipitating agent is critical and influences the efficiency of protein removal and the recovery of the target analyte. Common agents include organic solvents, acids, and metallic salts. nih.govmdpi.com

For the analysis of antipsychotic drugs, organic solvents are frequently employed. researchgate.net Acetonitrile is often considered a generic and effective medium for the protein precipitation of these compounds from plasma or serum. scispace.com The process typically involves adding the organic solvent to the sample, often in a specific ratio (e.g., 3:1 precipitant to plasma), vortexing to ensure thorough mixing, and centrifuging to pellet the precipitated proteins. scispace.com The resulting clear supernatant, containing this compound, can then be directly injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system or undergo further processing like evaporation and reconstitution. nih.gov

The stability of N-oxide metabolites during sample preparation is a critical consideration. Research on other N-oxide compounds has shown that the choice of extraction technique can be crucial to prevent degradation back to the parent drug. For some N-oxides, protein precipitation with acetonitrile has been identified as an efficient method to ensure their stability in the sample matrix. While specific stability data for this compound under various PPT conditions is not extensively documented, the methods used for analogous compounds, such as loxapine (B1675254) N-oxide, which was quantified using organic precipitation with high accuracy and precision, suggest the viability of this approach. researchgate.net

Table 1: Research Findings on Protein Precipitation for Zotepine and Other Antipsychotics
Analyte(s)Precipitating AgentBiological MatrixKey Findings/Reported DataReference
Zotepine & 9 other antipsychoticsNot specified, simple protein precipitationHuman SerumOverall recovery: 87.9% - 114.1% researchgate.net
Zotepine & 34 other antipsychoticsMethanol (B129727): 0.1M ZnSO4 (70:30, v/v)Human PlasmaMean extraction efficiency: 52.2% - 96.9% lcms.cz
Amisulpride, Asenapine, Iloperidone & other psychotropicsAcetonitrile (3:1 ratio to plasma)Human PlasmaRecovery: 65% - 96% scispace.com
Loxapine N-OxideOrganic PrecipitationHuman PlasmaAccurate (±13%) and precise (intra-assay <15%, inter-assay <10%) researchgate.net

Hybrid Methods

While PPT is straightforward, its primary drawback is the limited selectivity, as it may not remove all potential interferences, such as phospholipids (B1166683), which are notorious for causing ion suppression in mass spectrometry. sci-hub.st To address this, hybrid methods that couple protein precipitation with a subsequent solid-phase extraction (SPE) step have been developed. These techniques aim to combine the simplicity of PPT with the enhanced cleanup and selectivity of SPE. nih.gov

A common hybrid approach is the "pass-through" method, often utilizing 96-well plates. doi.org In this workflow, the protein precipitation is performed directly in the wells of the extraction plate. thermofisher.comdoi.org After precipitation and centrifugation, the supernatant is loaded onto an SPE sorbent. nih.gov For basic compounds like this compound, a mixed-mode cation-exchange sorbent can be particularly effective. The protonated analyte is retained on the negatively charged sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a suitable solvent. This two-step process effectively removes both proteins and other interfering endogenous materials, providing a much cleaner extract for LC-MS/MS analysis.

Another advanced hybrid technique is the HybridSPE®-Precipitation technology. This method utilizes a specialized 96-well plate containing a filter bed with zirconia-coated particles. mdpi.com The procedure involves adding the plasma/serum sample followed by an acidified organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate the proteins. mdpi.com Upon applying a vacuum, the system acts as a dual filter: the precipitated proteins are physically trapped, while the zirconia particles selectively bind and remove phospholipids via a Lewis acid-base interaction. The target analyte, such as this compound, passes through unretained into the collection plate. This results in a final eluate that is free of both proteins and major phospholipid contaminants, ready for direct analysis.

Table 2: Principles of Hybrid Sample Preparation Methods
Hybrid MethodPrincipleAdvantages over PPT alonePotential Applicability for this compound
PPT followed by Mixed-Mode Cation-Exchange SPECombines protein removal by precipitation with selective retention of basic analytes on a cation-exchange sorbent.Removes proteins and other neutral/acidic interferences, yielding a cleaner extract.Highly applicable, as this compound is a basic compound that can be effectively retained and isolated.
HybridSPE®-PrecipitationSimultaneous physical filtration of precipitated proteins and chemical removal of phospholipids by zirconia-coated particles.Efficiently removes both proteins and phospholipids, significantly reducing matrix effects and ion suppression in LC-MS/MS.Very suitable for achieving low detection limits and high reproducibility in LC-MS/MS assays.

Structure Activity Relationship Sar and in Silico Studies of Zotepine N Oxide

Comprehensive Conformational Analysis and Molecular Dynamics Simulations

Currently, there is no publicly available research dedicated to the comprehensive conformational analysis or molecular dynamics simulations specifically for Zotepine (B48254) N-oxide. Such studies would be invaluable in understanding the three-dimensional shapes the molecule can adopt and its flexibility. This information is critical for predicting how it might interact with biological targets. For the parent compound, zotepine, its tricyclic dibenzothiepine structure imposes significant conformational constraints, and the addition of an N-oxide moiety would be expected to alter the electrostatic surface potential and steric bulk, thereby influencing its preferred conformations and dynamic behavior.

Ligand-Protein Docking Studies with Relevant Biological Targets

Specific ligand-protein docking studies for Zotepine N-oxide are not found in the current body of scientific literature. However, based on the known pharmacology of the parent drug, zotepine, we can hypothesize potential biological targets for docking studies. Zotepine exhibits a high affinity for dopamine (B1211576) (D1 and D2-like) and various serotonin (B10506) (5-HT2a, 5-HT2c, 5-HT6, and 5-HT7) receptors. drugbank.com It also inhibits noradrenaline reuptake. drugbank.com

A theoretical docking study would involve modeling the interaction of this compound with the crystal structures of these receptors. The results would shed light on the potential binding affinity and mode of interaction, providing a basis to compare its activity relative to zotepine. The introduction of the N-oxide functional group would likely alter the binding profile due to changes in polarity and hydrogen bonding capacity.

Table 1: Potential Biological Targets for this compound Docking Studies

Receptor FamilySpecific ReceptorsRationale
DopamineD1, D2Primary targets of the parent compound, zotepine. drugbank.com
Serotonin5-HT2a, 5-HT2c, 5-HT6, 5-HT7Zotepine shows strong antagonism at these receptors. drugbank.com
Norepinephrine (B1679862) TransporterNETZotepine is known to inhibit noradrenaline reuptake. drugbank.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound is contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data. At present, there are no published QSAR studies that specifically include this compound. To develop such a model, a series of this compound analogs would need to be synthesized and tested for their activity against relevant biological targets. The resulting data could then be used to build a QSAR model, which would mathematically correlate structural features with biological activity, aiding in the design of new, potentially more potent or selective compounds.

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations offer a powerful tool to understand the electronic properties of this compound. While specific studies on this metabolite are not available, such calculations could determine properties like electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. This information would be instrumental in predicting the molecule's reactivity and its potential to engage in various types of intermolecular interactions, including hydrogen bonding and electrostatic interactions with receptor binding sites. The N-oxide group, being a strong electron-withdrawing and polar moiety, would significantly influence the electronic distribution across the molecule compared to the parent zotepine.

Design and Synthesis of this compound Analogs for Targeted SAR Exploration

The rational design and synthesis of this compound analogs are essential for a systematic exploration of its structure-activity relationships. While a study has reported the synthesis of this compound for the purpose of investigating its oxidant properties, a broader program for creating analogs for SAR is not yet documented in the literature. researchgate.net Such a program would involve modifying various parts of the this compound scaffold, including the tricyclic core, the chloro-substituent, and the N,N-dimethylethanamine side chain. The synthesis of these analogs would provide the necessary compounds for biological testing and the subsequent development of QSAR models.

In Silico Prediction of Metabolic Fate and Potential Interactions (Non-Clinical)

In silico tools can predict the likely metabolic pathways for this compound. The formation of this compound itself is a Phase I metabolic reaction, specifically an N-oxidation of the aliphatic tertiary amine of zotepine, a process that can be mediated by cytochrome P450 enzymes, such as CYP3A4. norman-network.com Studies on the metabolism of the parent drug, zotepine, have identified several metabolites, including norzotepine (B1248401), 3-hydroxyzotepine, and zotepine S-oxide, in addition to the N-oxide. researchgate.netresearchgate.net The formation of norzotepine and zotepine S-oxide is also primarily mediated by CYP3A4. researchgate.netresearchgate.net

Further metabolism of this compound itself is plausible. In silico metabolic prediction software could suggest potential subsequent biotransformations, such as hydroxylation on the aromatic rings or further modifications to the side chain. These predictions are valuable for identifying potential metabolites that could be targeted for detection in experimental metabolic studies.

Table 2: Known and Predicted Metabolic Profile of Zotepine

MetaboliteMetabolic PathwayMediating Enzyme(s) (where known)Reference
This compound N-oxidationCYP3A4 norman-network.com
NorzotepineN-demethylationCYP3A4, CYP1A2, CYP2D6 bg.ac.rsresearchgate.net
Zotepine S-oxideS-oxidationCYP3A4 researchgate.netresearchgate.net
2-hydroxyzotepineHydroxylationCYP1A2 researchgate.netresearchgate.net
3-hydroxyzotepineHydroxylationCYP2D6 researchgate.netresearchgate.net

Future Research Trajectories and Emerging Concepts in Zotepine N Oxide Studies

Development of Novel Biocatalytic Approaches for N-Oxide Synthesis

The chemical synthesis of N-oxides can be challenging, and biocatalysis presents a promising green alternative. mdpi.com Future research can focus on developing specific biocatalytic systems for the efficient and regioselective synthesis of Zotepine (B48254) N-Oxide. This would not only provide a sustainable source of the compound for research purposes but could also reveal novel enzymatic pathways.

Recent advancements have highlighted the potential of whole-cell biocatalysis systems utilizing specific enzymes. nih.gov For instance, the soluble di-iron monooxygenase PmlABCDEF, produced in Pseudomonas species, has been shown to effectively convert various pyridine (B92270), pyrazine, and pyrimidine (B1678525) derivatives into their corresponding N-oxides with high productivity. nih.govresearchgate.net Another promising enzyme class is the unspecific peroxygenases (UPOs), derived from fungi, which have been used for the N-oxidation of pyridine and other N-heterocycles. europa.eu

Future research could involve:

Enzyme Screening and Engineering: Screening libraries of monooxygenases and peroxidases for activity towards zotepine.

Site-Directed Mutagenesis: Engineering enzymes like PmlABCDEF to enhance their specificity and efficiency for converting zotepine to Zotepine N-Oxide, a technique already used to alter substrate ranges for other aromatic compounds. mdpi.com

Process Optimization: Developing optimized whole-cell biotransformation processes in simple shake-flask or bioreactor cultivations to achieve gram-scale production of this compound. researchgate.net

Table 1: Potential Biocatalytic Systems for this compound Synthesis
Enzyme/SystemSource Organism (Example)Reaction TypePotential Advantages for Zotepine N-OxidationReference
PmlABCDEF MonooxygenasePseudomonas putidaAromatic N-oxidationHigh productivity, potential for regioselectivity, established system for N-heterocycles. nih.govresearchgate.net
Unspecific Peroxygenase (UPO)Agrocybe aegeritaAromatic OxygenationBroad substrate scope, mild reaction conditions. europa.eu
Engineered Cytochrome P450s(Recombinant hosts)Mono-oxygenationMimics mammalian metabolism, can be tailored for specific reactions. tandfonline.com

Advanced Preclinical Models for Elucidating Pharmacological Roles

To understand the specific pharmacological effects of this compound, advanced preclinical models that can effectively isolate its activity are required. Traditional models often assess the parent drug and its mixture of metabolites.

Microfluidic "Organ-on-a-Chip" Systems: These platforms allow for the culture of specific human cells, such as neuronal or liver cells, in a microenvironment that mimics physiological conditions. nih.govresearchgate.net An integrated microfluidic device could be designed for the study of zotepine metabolism, incorporating cell culture, metabolite generation (including N-oxidation), sample pretreatment, and online detection. acs.orgxjtu.edu.cn This would enable real-time study of this compound formation and its immediate effects on the cultured cells.

Specialized Cell-Based Assays: Using specific cell types can help uncover precise mechanisms. For example, studies on the parent drug zotepine have used cultured primary astrocytes to investigate its effects on astroglial L-glutamate release via Cx43-containing hemichannels, linking it to potential mechanisms of action and side effects like convulsions. mdpi.com Similar models could be employed to test whether this compound has a modulating effect on this or other specific neurological pathways. Human cell lines like the neuroblastoma cell line Neuro-2A could also serve as relevant in vitro models. nih.gov

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Metabolic Pathway Discovery

A systems-level understanding of how this compound is formed and what pathways it influences can be achieved by integrating multi-omics data. Metabolomics provides a snapshot of all small-molecule metabolites in a biological system, while proteomics identifies the full complement of proteins, including the enzymes that catalyze metabolic reactions. d-nb.infonih.gov

A future research framework could involve:

Preclinical Model Exposure: Administering zotepine to an advanced preclinical model (e.g., humanized liver spheroids or an animal model).

Proteomic Analysis: Quantifying the expression levels of metabolic enzymes, particularly the CYP450 isoforms like CYP3A4 and CYP1A2, which are known to be involved in zotepine metabolism. tandfonline.com

Metabolomic Analysis: Simultaneously quantifying the levels of zotepine and its full spectrum of metabolites, including this compound, Zotepine S-Oxide, and norzotepine (B1248401). tandfonline.com

Data Integration and Pathway Analysis: Using bioinformatics to build interaction networks that correlate specific enzyme levels (proteomics data) with metabolite concentrations (metabolomics data). mdpi.com This approach can create a detailed, dynamic map of zotepine's metabolic fate and pinpoint the precise role and flux through the N-oxidation pathway. Such studies can reveal metabolite-metabolite and gene-metabolite interactions, highlighting key cellular and metabolic networks that are perturbed. d-nb.infomdpi.com

Innovations in Micro- and Nano-Scale Analytical Techniques for Metabolite Detection

The low abundance and potential instability of some metabolites necessitate highly sensitive and specialized analytical techniques for their detection and quantification. xjtu.edu.cnvulcanchem.com

Future research will benefit from innovations in this area:

Microchip-Mass Spectrometry (Chip-MS): Coupling microfluidic devices directly with mass spectrometry enhances sensitivity and throughput. nih.gov These integrated systems can perform cell culture, metabolism, sample cleanup, and detection on a single chip, minimizing sample loss and analysis time. acs.org

On-line Electrochemistry/Mass Spectrometry (EC/MS): This technique can mimic the oxidative metabolism of drugs by cytochrome P450 enzymes. It has been used to study the electrochemical oxidation of zotepine, successfully generating and detecting S-oxide and N-demethylated products. nih.gov This method could be further refined to specifically generate and characterize this compound and its fragmentation patterns, aiding in the development of highly sensitive LC-MS/MS assays. nih.gov

Table 2: Advanced Analytical Techniques for this compound Detection
TechniquePrincipleKey AdvantagesReference
Microfluidics-Mass Spectrometry (Chip-MS)Integration of cell culture, sample preparation, and MS detection on a micro-scale chip.High throughput, high sensitivity, reduced sample/solvent consumption, full automation. nih.govacs.org
On-line Electrochemistry-Mass Spectrometry (EC/ESI-MS)Electrochemical cell coupled to an ESI-MS mimics oxidative metabolism.Rapidly generates and identifies potential metabolites, aids in structural elucidation. nih.gov
Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS)High-resolution mass spectrometry for accurate mass measurement.Characterization of unknown metabolites and degradation products. researchgate.net

Investigation of this compound's Contribution to Preclinical Efficacy or Mechanistic Toxicity (Non-Clinical Focus)

A crucial area of investigation is whether this compound is an inert byproduct or an active molecule with its own pharmacological or toxicological effects. The parent drug, zotepine, has an established preclinical profile predicting antipsychotic efficacy with a low propensity for extrapyramidal symptoms. nih.gov Its major metabolite, norzotepine, is known to be active, contributing an antidepressant-like profile through potent norepinephrine (B1679862) reuptake inhibition. nih.gov

A key study synthesized this compound and demonstrated that it possesses oxidant properties, capable of acting as an oxygen carrier in transition-metal-catalyzed reactions. researchgate.net This finding is highly significant as it suggests a potential mechanism for toxicity. The redox properties of the N-oxide could contribute to oxidative damage to cellular constituents. researchgate.net

Future non-clinical studies should aim to:

Assess Pharmacological Activity: Screen this compound against a panel of neurotransmitter receptors (e.g., dopamine (B1211576), serotonin) to determine if it has a unique binding profile distinct from zotepine and norzotepine.

Investigate Mechanistic Toxicity: Building on the finding that it is an oxidant, studies could explore its potential to induce oxidative stress, mitochondrial dysfunction, or other toxic effects in relevant cell models (e.g., neuronal cells).

Explore Contribution to Known Side Effects: Investigate if this compound contributes to known adverse effects of the parent drug, such as the risk of seizures. mdpi.com This could be done by studying its effects on astroglial hemichannels or other pathways implicated in neurotoxicity. mdpi.com

Translational Research Frameworks for Advancing Preclinical Findings (Excluding Human Clinical Trials)

Advancing the preclinical understanding of this compound toward potential clinical relevance requires a structured translational framework. This framework would bridge the gap between basic laboratory findings and whole-organism non-clinical studies without involving human trials.

The framework would be iterative and integrated:

Foundation: Utilize novel biocatalytic methods to synthesize pure this compound for use as a reference standard and for functional testing.

Mechanistic Discovery: Employ advanced preclinical models, such as human cell-based organ-on-a-chip systems, to study the metabolite's effects in a controlled, physiologically relevant environment.

Biomarker Identification: Integrate multi-omics (proteomics, metabolomics) data from these models to identify specific molecular signatures or biomarkers associated with the pharmacological or toxicological effects of this compound.

Assay Development: Leverage innovative micro- and nano-scale analytical techniques to develop highly sensitive assays for the identified biomarkers.

This systematic approach ensures that findings are robust and build upon each other, providing a comprehensive non-clinical data package on the specific role of the this compound metabolite.

Q & A

Q. How to reconcile conflicting results in mutagenicity or bioavailability studies?

  • Conduct meta-analyses of public and proprietary datasets, highlighting subclass-specific trends. For example, SLNs may show variable efficacy depending on lipid degradation rates, necessitating stability studies under physiological conditions .

Q. What are the best practices for documenting and archiving raw data?

  • Follow guidelines from the Beilstein Journal of Organic Chemistry: Limit main text to critical datasets (≤5 compounds), archive raw data in supplementary materials, and use hyperlinks for digital accessibility. Include metadata (e.g., instrument calibration logs) .

Ethical & Methodological Frameworks

Q. How to align this compound research with FINER criteria for ethical rigor?

  • Ensure studies are F easible (e.g., scalable nanoparticle synthesis), I nteresting (novel delivery mechanisms), N ovel (e.g., first mutagenicity analysis of its subclass), E thical (IACUC-approved animal protocols), and R elevant (translational potential for psychiatric therapies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.